molecular formula C4H2BBrF3KS B1453180 Potassium (5-bromothiophen-2-yl)trifluoroborate CAS No. 1239370-98-9

Potassium (5-bromothiophen-2-yl)trifluoroborate

Cat. No. B1453180
M. Wt: 268.94 g/mol
InChI Key: LNJIZRITMDDEGQ-UHFFFAOYSA-N
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Description

Potassium (5-bromothiophen-2-yl)trifluoroborate, also known as KBT, is a boronic acid derivative. It has the empirical formula C4H2BBrF3KS and a molecular weight of 268.93 .


Molecular Structure Analysis

The molecular structure of Potassium (5-bromothiophen-2-yl)trifluoroborate can be represented by the SMILES string [K+].F [B-] (F) (F)c1ccc (Br)s1 .


Chemical Reactions Analysis

Potassium (5-bromothiophen-2-yl)trifluoroborate may participate in Suzuki–Miyaura coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

Potassium (5-bromothiophen-2-yl)trifluoroborate is a solid with a melting point of 275 °C (dec.) .

Scientific Research Applications

Synthesis and Chemical Reactivity

Potassium (5-bromothiophen-2-yl)trifluoroborate and related compounds are versatile reagents in organic synthesis, particularly in cross-coupling reactions. These compounds serve as precursors for the formation of various functionalized organic molecules. For example, they have been utilized in the Pd-catalyzed hydrogenation processes to provide either the (Z)- or (E)-isomer of the vinylborate with high purity. This method allows for the synthesis of a variety of (Z)- or (E)-β-trifluoromethylstyrenes, showcasing the compound's versatility in creating complex molecular structures with specific configurations (Ramachandran & Mitsuhashi, 2015). Additionally, the metalation of aryl bromides bearing a potassium trifluoroborate moiety has been explored, demonstrating good to excellent yields under optimized conditions, thereby highlighting its potential as a linchpin synthon in organic synthesis (Molander & Ellis, 2006).

Innovative Synthetic Routes

Innovative synthetic routes involving potassium trifluoroborate compounds have been developed, such as the one-pot Cu-catalyzed azide–alkyne cycloaddition reaction. This method facilitates the preparation of 1,4-disubstituted 1,2,3-triazole-containing potassium trifluoroborates, which are further explored for Suzuki–Miyaura cross-coupling, underlining the compound's utility in constructing triazole frameworks for potential applications in medicinal chemistry and materials science (Kim et al., 2013).

Structural and Spectroscopic Analysis

Potassium (5-bromothiophen-2-yl)trifluoroborate and its derivatives have also been the subject of structural and spectroscopic analyses to understand their properties better. For instance, studies involving FT-IR, FT-Raman, and Ultraviolet-visible spectra, complemented by Ab-initio calculations, have shed light on the impact of substituents like bromine on the compound's physical and chemical characteristics. Such analyses contribute to a deeper understanding of how these compounds interact in various chemical environments, aiding in the design of new materials with desired properties (Iramain, Ledesma, & Brandán, 2019).

Catalytic Applications

The role of potassium trifluoroborate salts in catalysis, particularly in palladium-catalyzed coupling reactions, has been highlighted. These reactions demonstrate the compound's ability to undergo transformations under mild conditions, producing coupling products that can further participate in C-C bond-forming reactions. Such processes are crucial for constructing complex molecular architectures used in pharmaceuticals, agrochemicals, and material science (Kobayashi et al., 2005).

properties

IUPAC Name

potassium;(5-bromothiophen-2-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BBrF3S.K/c6-4-2-1-3(10-4)5(7,8)9;/h1-2H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJIZRITMDDEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(S1)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BBrF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (5-bromothiophen-2-yl)trifluoroborate

CAS RN

1239370-98-9
Record name Potassium 5-Bromo-2-thiophenetrifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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